Fomidacillin

説明

Synthesis Analysis

Research in antibiotic synthesis offers insights into methods that could be analogous to the hypothetical synthesis of Fomidacillin. For instance, the total synthesis of antitumor antibiotics like fostriecin illustrates the complexity and innovation in synthesizing biologically active compounds. Such synthesis involves highly convergent routes and coupling procedures of different segments, showcasing the intricacy of antibiotic synthesis (Miyashita et al., 2003).

Molecular Structure Analysis

The molecular structure of antibiotics is key to their function. Studies on the structure of bacillomycin F, a peptidolipid antibiotic, reveal a cyclic nature and a complex arrangement of amino acids and lipid moieties. Such detailed molecular analyses are crucial for understanding how these compounds interact with biological targets (Peypoux et al., 1985).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of antibiotics like Fomidacillin is essential for predicting their stability, reactivity, and interactions with biological molecules. Research on compounds such as fidaxomicin and its derivatives highlights the importance of chemical properties in their antimicrobial action. Fidaxomicin's mechanism involves inhibiting RNA polymerase, a critical bacterial enzyme, showcasing how chemical properties underpin biological activity (Venugopal & Johnson, 2012).

Physical Properties Analysis

The physical properties of antibiotics, including solubility, melting point, and crystalline structure, are vital for their formulation and delivery. While specific studies on Fomidacillin's physical properties are not available, the synthesis and analysis of similar compounds provide a framework for understanding how physical characteristics impact their therapeutic use.

Chemical Properties Analysis

The chemical properties of antibiotics, such as their functional groups, reactivity with other chemical agents, and stability under various conditions, are foundational to their efficacy and safety. For example, the synthesis and antimicrobial activities of new derivatives of ampicillin demonstrate how modifications to chemical structures can enhance antibacterial activity (Ertan et al., 1990).

科学的研究の応用

Inhibition of Spore Production in Clostridium difficile

Fidaxomicin (FDX), a derivative of Fomidacillin, exhibits potent bactericidal activity against Clostridium difficile and has been found superior to vancomycin in preventing recurrences of C. difficile infection. A key mechanism for its effectiveness is the inhibition of sporulation in C. difficile strains, including the epidemic NAP1/BI/027 strain. This inhibition of sporulation potentially contributes to its superior performance in sustaining clinical responses and reducing recurrences, and may also be beneficial in decreasing shedding and transmission of this pathogen (Babakhani et al., 2012).

Impact on Clostridium difficile Spore Outgrowth

Further studies indicate that Fidaxomicin and its metabolite, OP-1118, do not affect the initiation of spore germination of C. difficile but inhibit the outgrowth of vegetative cells from germinated spores. This observation is crucial in understanding the low recurrence rate of FDX-treated patients and highlights the multifactorial mechanisms behind the drug's effectiveness (Allen et al., 2012).

Antimicrobial Properties of Bacillus toyonensis

The search for new antimicrobials led to the investigation of Bacillus toyonensis isolated from the gut of Folsomia candida. This strain exhibited high resistance to penicillin and inhibited the growth of various pathogens. Genome analysis revealed an enrichment of resistance genes for β-lactam antibiotics and identified secondary metabolite clusters involved in the production of siderophores, bacteriocins, and nonribosomal peptide synthetases, indicating potential as a new source of antimicrobial compounds (Agamennone et al., 2019).

Postantibiotic Effects Against Clostridium difficile

Fidaxomicin and its major metabolite, OP-1118, show prolonged postantibiotic effects (PAE) against Clostridium difficile, with FDX exhibiting a PAE of up to 10 hours. This prolonged effect contributes to its superiority over vancomycin in treating C. difficile infections (Babakhani et al., 2011).

Comparative Microbiological Studies with Rifamycins

Fidaxomicin, when compared with rifamycins, shows a unique mode of action. Studies reveal that FDX, while sharing the same target (RNA polymerase) as rifamycins, interacts synergistically with rifamycins and exhibits a lower propensity for the development of resistance to rifamycins. This highlights the differences in the mechanisms of action of FDX and rifamycins (Babakhani et al., 2014).

Fidaxomicin's Role in Inhibiting Mycobacterium tuberculosis RNA Polymerase

Fidaxomicin shows high efficacy against Mycobacterium tuberculosis RNA polymerase in vitro. The structural determinants of FDX binding to RNA polymerase were identified, establishing that FDX acts like a doorstop to jam the enzyme in an open state, preventing the motions necessary for transcription initiation. This insight provides a structural platform for developing anti-tuberculosis antimicrobials based on the FDX binding pocket (Boyaci et al., 2018).

作用機序

Target of Action

Fomidacillin, like other antibiotics, primarily targets essential bacterial functions Antibiotics generally target cell wall synthesis, replication, transcription, and translation .

Mode of Action

It is known that antibiotics interact with their targets, leading to changes that inhibit the growth and multiplication of pathogenic microbes

Biochemical Pathways

Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways

Pharmacokinetics

It is known that significant physiological alterations can influence antimicrobial pharmacokinetics, and there can be significant interpatient variability of antimicrobial concentrations using standard dosing approaches

Result of Action

It is known that antibiotics impose ecotoxicological effects on various animals and plant species

Action Environment

The environment can influence the action, efficacy, and stability of antibiotics like Fomidacillin . Environmental factors such as the presence of other microbes, pH, temperature, and the presence of other chemicals can influence the action of antibiotics

将来の方向性

The future of antibiotics like Fomidacillin may involve discovering new combinations of drugs to combat antibiotic resistance . Additionally, advancements in technology such as in silico methods, theoretical frameworks, and microfluidic platforms may help identify new and efficacious antibacterial combinations needed to revitalize the antibacterial drug pipeline .

特性

IUPAC Name |

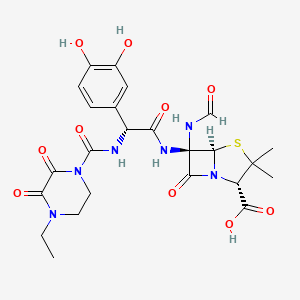

(2S,5R,6R)-6-[[(2R)-2-(3,4-dihydroxyphenyl)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]acetyl]amino]-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O10S/c1-4-28-7-8-29(18(36)17(28)35)22(40)26-14(11-5-6-12(32)13(33)9-11)16(34)27-24(25-10-31)20(39)30-15(19(37)38)23(2,3)41-21(24)30/h5-6,9-10,14-15,21,32-33H,4,7-8H2,1-3H3,(H,25,31)(H,26,40)(H,27,34)(H,37,38)/t14-,15+,21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHZPPIRNRDRSC-HSDAMQNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC(=C(C=C2)O)O)C(=O)NC3(C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC(=C(C=C2)O)O)C(=O)N[C@]3([C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024779 | |

| Record name | Fomidacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fomidacillin | |

CAS RN |

98048-07-8 | |

| Record name | Fomidacillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098048078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fomidacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOMIDACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7VJE7A17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Ethoxyphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1222551.png)

![10-Methyl-3-(2-phenylethyl)-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B1222557.png)

![4-methylbenzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1222561.png)

![1,3-Benzothiazole-6-carboxylic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1222564.png)

![1-Butyl-3-[[2-oxo-1-(phenylmethyl)-3-indolylidene]amino]thiourea](/img/structure/B1222565.png)

![5-[(3,4-Dimethoxyphenyl)methyl]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1222574.png)

![4-(2,5-dimethylphenyl)-6-[[(4-methylphenyl)methylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1222575.png)

![3-methyl-N-[[(2-methyl-5-quinolinyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1222577.png)